![molecular formula C19H17FN2O3S B2615032 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 922646-68-2](/img/structure/B2615032.png)
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly known as DMTF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential. Researchers synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on a dithiolopyrrolone scaffold. Some of these derivatives displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b exhibited antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP . Further studies could explore its mechanism of action and optimize its efficacy.
Bacterial RNA Polymerase Inhibition
Bacterial RNA polymerase (RNAP) is a crucial enzyme involved in RNA synthesis. Compound 7b was found to inhibit Escherichia coli RNAP effectively. Molecular docking studies revealed that it interacts with the switch region of bacterial RNAP. This region represents a novel drug binding site, distinct from previously characterized sites. Investigating this compound as a lead structure for developing potent bacterial RNAP inhibitors holds promise .
Anti-HIV Properties
Indole derivatives, which share some structural similarities with our compound, have been studied for their anti-HIV activity. Although not directly related, this avenue warrants investigation .
Drug Resistance Modulation
Efforts to combat antimicrobial and anticancer drug resistance are ongoing. Investigating the pharmacological activities of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, similar to our compound, could shed light on their potential role in overcoming resistance .
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-24-14-7-8-15(17(10-14)25-2)16-11-26-19(21-16)22-18(23)9-12-3-5-13(20)6-4-12/h3-8,10-11H,9H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRPDGPJWUHJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
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